molecular formula C13H18BNO4 B13461942 4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

Cat. No.: B13461942
M. Wt: 263.10 g/mol
InChI Key: IGBUUWIZHCANMK-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is a boronic ester compound. Boronic esters are widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in forming carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane typically involves the reaction of a boronic acid with a diol. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic ester.

Industrial Production Methods

Industrial production methods for boronic esters often involve large-scale reactions using automated systems to ensure precision and efficiency. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: Boronic esters can undergo oxidation to form boronic acids.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogens, nitrating agents, or sulfonating agents.

Major Products

    Oxidation: Boronic acids.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated aromatic compounds.

Scientific Research Applications

Chemistry

Boronic esters are crucial in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are used to form biaryl compounds.

Biology

Boronic esters can be used as enzyme inhibitors, particularly for proteases.

Medicine

Industry

Boronic esters are used in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action for boronic esters in Suzuki-Miyaura cross-coupling involves the formation of a palladium complex, which facilitates the coupling of the boronic ester with an aryl halide to form a biaryl compound.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid
  • 4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane
  • 2-Nitrophenylboronic acid

Uniqueness

4,4,5,5-Tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane is unique due to the presence of both a nitro group and a boronic ester, which allows it to participate in a variety of chemical reactions and makes it useful in diverse applications.

Properties

Molecular Formula

C13H18BNO4

Molecular Weight

263.10 g/mol

IUPAC Name

4,4,5,5-tetramethyl-2-(5-methyl-2-nitrophenyl)-1,3,2-dioxaborolane

InChI

InChI=1S/C13H18BNO4/c1-9-6-7-11(15(16)17)10(8-9)14-18-12(2,3)13(4,5)19-14/h6-8H,1-5H3

InChI Key

IGBUUWIZHCANMK-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)[N+](=O)[O-]

Origin of Product

United States

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